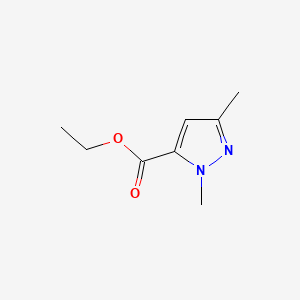

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)9-10(7)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSGPOXVDOROJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206054 | |

| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-40-1 | |

| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-Dimethylpyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Heterocycle

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 5744-40-1) is a deceptively simple molecule that serves as a cornerstone intermediate in the synthesis of complex chemical entities.[1][] Its pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical development.[1][3][4] This guide provides a detailed exploration of its primary synthesis, delves into the underlying reaction mechanisms, evaluates alternative manufacturing strategies, and presents the necessary analytical context for process validation. The methodologies described herein are curated to provide a blend of established protocols and mechanistic clarity, empowering researchers to not only replicate but also innovate.

Part 1: The Principal Synthetic Route: A Two-Stage Condensation Approach

The most robust and widely adopted method for synthesizing this compound is a two-step process. This pathway begins with a Claisen condensation to construct a 1,3-diketoester intermediate, which is subsequently cyclized with methylhydrazine to form the target pyrazole ring. This approach is valued for its high yields and the use of readily available starting materials.[5]

Stage 1: Synthesis of the Diketoester Intermediate via Claisen Condensation

The first stage involves the base-catalyzed reaction between diethyl oxalate and acetone. Sodium ethoxide is the preferred base, as it regenerates the ethoxide anion present in the ester, preventing unwanted transesterification side reactions.

Causality of Experimental Choices:

-

Base Selection: Sodium ethoxide serves as a strong, non-nucleophilic (with respect to the ester) base to deprotonate acetone, initiating the condensation.

-

Temperature Control: The reaction is highly exothermic. Maintaining the temperature below 15°C is critical to prevent side reactions, such as the self-condensation of acetone, thereby maximizing the yield of the desired diketoester.[5]

-

Work-up: The reaction is quenched in a large volume of ice water to halt the reaction and dissolve inorganic salts. Acidification with a weak acid like acetic acid protonates the enolate product, yielding the final intermediate, and brings it out of the aqueous solution for extraction.[5]

Detailed Experimental Protocol: Stage 1

-

Charge a suitable reaction vessel with absolute ethanol (8-9 volumes relative to diethyl oxalate).

-

Add sodium ethoxide (approx. 0.5 molar equivalents) and diethyl oxalate (1.0 molar equivalent) to the ethanol and stir to dissolve.

-

Cool the reaction mixture to between 5°C and 15°C using an ice bath.

-

Slowly add acetone (approx. 0.45 molar equivalents) dropwise to the mixture, ensuring the internal temperature does not exceed 15°C.[5]

-

After the addition is complete, maintain the reaction mixture at this temperature for 24 hours to ensure complete conversion.

-

Prepare a separate vessel with ice water (approx. 20 volumes). Slowly pour the reaction mixture into the ice water with vigorous stirring.

-

Adjust the pH of the aqueous solution to 2-3 using acetic acid.[5]

-

Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxopentanoate, which can often be used in the next step without further purification.

Stage 2: Pyrazole Ring Formation via Cyclocondensation

The diketoester intermediate from Stage 1 is reacted with methylhydrazine. This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl compound.[6][7] The two nucleophilic nitrogen atoms of methylhydrazine attack the two electrophilic carbonyl carbons of the intermediate, leading to the formation of the stable, aromatic pyrazole ring after dehydration.

Causality of Experimental Choices:

-

Reagent Selection: Methylhydrazine is specifically chosen as it provides one of the N-methyl groups and the necessary N-N bond for the pyrazole core.

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this stage, effectively solvating the reactants.[5]

-

Thermal Profile: The initial addition is performed at a low temperature (5-15°C) to control the initial exothermic reaction. The mixture is then heated to 40-50°C to drive the cyclization and dehydration steps to completion, ensuring a high conversion rate.[5]

-

Purification: The final product is a liquid that can be effectively purified by vacuum distillation, which removes the high-boiling DMF solvent and any non-volatile impurities.[5]

Detailed Experimental Protocol: Stage 2

-

Charge a reaction vessel with the crude intermediate from Stage 1 (1.0 molar equivalent) and dimethylformamide (DMF, 3-4 volumes).

-

Cool the mixture to between 5°C and 15°C.

-

Slowly add a 40% aqueous solution of methylhydrazine (1.5-1.6 molar equivalents) dropwise, maintaining the internal temperature below 15°C.[5]

-

Once the addition is complete, heat the reaction mixture to 40-50°C and maintain for 6-8 hours.

-

Monitor the reaction for completion using a suitable method (e.g., TLC or GC).

-

Upon completion, concentrate the reaction mixture at 70-90°C under reduced pressure to remove DMF and obtain the crude product.[5]

-

Purify the crude product by vacuum distillation to obtain this compound as a light yellow liquid.[1][8]

Process Workflow Visualization

Caption: Workflow for the two-stage synthesis of the target compound.

Part 2: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting.

Mechanism of Pyrazole Formation

The cyclocondensation of the diketoester with methylhydrazine proceeds through a well-established pathway:

-

Nucleophilic Attack: One of the nitrogen atoms of methylhydrazine attacks one of the carbonyl groups of the diketoester. The N1 nitrogen is generally considered more nucleophilic.

-

Hemiaminal Formation & Dehydration: This initial attack forms an unstable hemiaminal intermediate, which rapidly loses a molecule of water to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Second Dehydration: A second molecule of water is eliminated from the resulting cyclic intermediate to form the stable, aromatic pyrazole ring.

Caption: Key mechanistic steps in the pyrazole ring formation.

Part 3: Alternative Synthetic Strategies

While the two-step condensation is a primary route, other methodologies exist for the synthesis of substituted pyrazole carboxylates. Evaluating these alternatives is crucial for selecting a process tailored to specific laboratory or industrial constraints.

| Strategy | Description | Advantages | Disadvantages |

| N-Methylation of Pyrazole Precursor | A pre-formed ethyl 3-methyl-1H-pyrazole-5-carboxylate is methylated on the N1 position using a methylating agent. | Useful if the NH-pyrazole is readily available. Allows for late-stage diversification. | Adds an additional step to the synthesis. Traditional agents like dimethyl sulfate are highly toxic. |

| "Green" N-Methylation | Utilizes environmentally benign methylating agents like dimethyl carbonate (DMC) in the presence of a base.[9][10] | Avoids highly toxic reagents, improving process safety and reducing environmental impact.[9][10] | May require higher temperatures and pressures compared to traditional methods. |

| 1,3-Dipolar Cycloaddition | Involves the [3+2] cycloaddition of an alkyne with a diazo compound, such as ethyl diazoacetate.[11][12] | Can be highly efficient and regioselective, forming the substituted ring in a single step. | Starting materials like ethyl diazoacetate are potentially explosive and require specialized handling procedures. |

| From Enaminones | A 1,3-diketone is first reacted with an amine source like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminodiketone, which then reacts with hydrazine.[13][14][15] | The enamine intermediate can offer different reactivity and selectivity profiles. DMFDMA is a versatile reagent for forming such precursors.[16][17] | Adds complexity to the synthesis of the key intermediate. |

Part 4: Quantitative Data & Product Characterization

Summary of a Validated Protocol

The following table summarizes key quantitative parameters derived from a patented synthesis method, providing a baseline for process replication and scaling.[5]

| Parameter | Stage 1 (Intermediate) | Stage 2 (Final Product) |

| Key Reactants | Diethyl Oxalate, Acetone | Ethyl 2,4-dioxopentanoate, 40% Methylhydrazine |

| Base / Solvent | Sodium Ethoxide / Ethanol | DMF |

| Molar Ratio (vs. starting material) | ~0.5 (NaOEt), ~0.45 (Acetone) | ~1.6 (Methylhydrazine) |

| Temperature | 5-15°C | 5-15°C (addition), 40-50°C (reaction) |

| Reaction Time | 24 hours | 6-8 hours |

| Reported Yield | (Intermediate used directly) | 88.1% |

| Reported Purity (GC) | N/A | >98% |

Analytical Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to all unique protons in the molecule. Expected peaks include: a singlet for the pyrazole ring proton (C4-H), two singlets for the two methyl groups (C3-CH₃ and N1-CH₃), and a quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton of the molecule, including the two distinct methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the ester.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the molecular weight of the compound (C₈H₁₂N₂O₂ = 168.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key functional groups will be visible, most notably a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1700-1730 cm⁻¹.

Conclusion

The synthesis of this compound via the two-stage condensation of diethyl oxalate and acetone, followed by cyclization with methylhydrazine, stands as a highly efficient, scalable, and well-understood process.[5] Its reliability makes it a preferred method in both academic research and industrial production. By grasping the core principles of the reaction mechanism and being aware of alternative synthetic avenues, development professionals are well-equipped to leverage this vital building block for the creation of novel pharmaceuticals and advanced agrochemicals, driving innovation in their respective fields.[8][18]

References

- 1. nbinno.com [nbinno.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 10. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 18. nbinno.com [nbinno.com]

"physicochemical properties of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold holds a position of significant interest.[1][2] Pyrazole and its derivatives are recognized as "privileged structures" due to their versatile binding capabilities and wide range of biological activities, featuring in prominent drugs like the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[2][3] Within this important class of compounds, this compound (CAS No: 5744-40-1) serves as a critical synthetic intermediate.[4][5] Its structural features—a disubstituted pyrazole core with an ethyl ester functional group—provide a versatile platform for constructing more complex molecular architectures.[6]

This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is not merely academic; it is fundamental to predicting a molecule's behavior. Properties such as solubility, lipophilicity, and ionization constant are the primary determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic or biological efficacy.[7] This document provides both established data and detailed, field-proven experimental protocols for determining these key parameters, grounding theoretical knowledge in practical application.

Core Physicochemical Data

A summary of the key identifying and physical properties of this compound is presented below. These values form the foundational data set for any laboratory or computational work involving this compound.

| Property | Value | Source(s) |

| CAS Number | 5744-40-1 | [8][][10] |

| Molecular Formula | C₈H₁₂N₂O₂ | [6][][10] |

| Molecular Weight | 168.19 g/mol | [6][10] |

| Appearance | Colorless to light yellow liquid or solid | [5][6][10] |

| Melting Point | 40-42 °C | [6][8][10] |

| Boiling Point | 80 °C @ 1 mmHg; 258.8 °C @ 760 mmHg | [8][][10] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [8][10] |

| pKa (Predicted) | 1.03 ± 0.10 | [10] |

| Refractive Index | 1.4790 to 1.4830 | [8][10] |

| InChI Key | ZYSGPOXVDOROJU-UHFFFAOYSA-N | [] |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1C)C | [] |

Solubility Analysis: The Gateway to Bioavailability

Aqueous solubility is a critical gatekeeper for the biological activity of any potential drug candidate. Poor solubility can lead to low absorption and insufficient concentration at the target site, rendering an otherwise potent compound ineffective.[11] Therefore, accurate solubility determination is a cornerstone of pre-formulation studies.[12] We will explore the two primary types of solubility measurements: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the most reliable and definitive measure, often referred to as the "gold standard."[13] The Shake-Flask method, though time-consuming, is the most widely accepted protocol for its determination.[11][14]

The causality behind this method's reliability lies in its allowance for the system to reach a true energetic minimum, where the chemical potential of the solute in the solid state is equal to that in the solution phase.

-

Preparation: Add an excess amount of solid this compound to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or 37 °C) for an extended period (24-72 hours). This duration is necessary to ensure the dissolution process has reached a complete equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous phase from the excess solid by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to validate that the measured concentration represents the true saturation solubility.

Kinetic Solubility

In early drug discovery, where hundreds or thousands of compounds are screened, the throughput of the shake-flask method is a significant bottleneck. Kinetic solubility measurements offer a high-throughput alternative by determining the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock solution with an aqueous buffer.[15][16]

This method leverages the principle that insoluble particles scatter light. A nephelometer provides a fast and sensitive way to detect the formation of a precipitate.[16]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction: Rapidly add the aqueous buffer of interest to the wells containing the DMSO dilutions. This "solvent-shift" creates a supersaturated state and induces precipitation if the solubility limit is exceeded.

-

Detection: Immediately place the microplate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering at each concentration.

-

Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal significantly deviates from the baseline is reported as the kinetic solubility.

Lipophilicity (LogP): A Predictor of Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[17] A positive LogP value indicates higher affinity for the lipidic (n-octanol) phase (lipophilic), while a negative value indicates higher affinity for the aqueous phase (hydrophilic).[17] This parameter is a key component of drug-likeness assessments like Lipinski's Rule of Five.[7]

Experimental Protocol: Shake-Flask Method for LogP

This is the benchmark method for LogP determination, directly measuring the partitioning of the compound between the two immiscible phases.[13][18]

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture gently at a constant temperature for a sufficient time (e.g., 1-24 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([organic] / [aqueous]).[17]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for LogP

RP-HPLC provides a rapid, indirect method to estimate LogP based on the compound's retention time on a hydrophobic stationary phase.[13][19]

-

System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water/buffer.

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tᵣ).

-

Sample Analysis: Inject a solution of this compound and measure its retention time under the same chromatographic conditions.

-

Calculation: Calculate the capacity factor (k') for each compound. A calibration curve is generated by plotting the known LogP values of the standards against their log(k') values. The LogP of the test compound is then interpolated from this curve using its measured log(k').[20]

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property profoundly impacts a molecule's behavior in the variable pH environments of the body, such as the stomach and intestines, affecting its solubility and ability to permeate membranes.[18] For this compound, the pyrazole ring nitrogens can be protonated. The predicted pKa of 1.03 suggests it is a very weak base, and will be predominantly in its neutral form at physiological pH.[10]

Experimental Protocol: UV-Metric Titration in a Microplate

This method is well-suited for drug discovery due to its low sample consumption and medium-throughput capability. It relies on the principle that the UV absorbance spectrum of a compound often changes as its ionization state changes.[18]

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

-

Sample Distribution: In a UV-transparent 96-well microplate, add a small, constant amount of the compound's stock solution to wells containing the different pH buffers.

-

Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.

-

pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value.

Spectroscopic and Spectrometric Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics for this compound based on its known structure and data from analogous compounds.[21][22]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a quartet and a triplet for the ethyl group (O-CH₂-CH₃), two singlets for the two distinct methyl groups (one on the ring nitrogen and one on the ring carbon), and a singlet for the lone proton on the pyrazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eight unique carbon atoms, including the characteristic downfield signal for the ester carbonyl carbon (C=O), signals for the carbons of the pyrazole ring, and signals for the carbons of the ethyl and methyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should feature a strong absorption band around 1700-1730 cm⁻¹, characteristic of the C=O stretch of the ester group. Other notable bands would include C-H stretching vibrations from the alkyl groups and C=N and C=C stretching vibrations from the pyrazole ring.[23]

-

MS (Mass Spectrometry): Under electron ionization (EI-MS), the mass spectrum would be expected to show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 168.19. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[24]

Computational Physicochemical Profile

In silico modeling has become an indispensable tool in drug discovery, allowing for the prediction of physicochemical properties before a compound is even synthesized.[1][25] Computational chemistry can provide valuable insights into a molecule's electronic structure, conformation, and potential for interaction with biological targets.[26]

Computational Methodology

Methods like Density Functional Theory (DFT) can be used to perform geometry optimization and calculate electronic properties such as electrostatic potential maps, which reveal regions of positive and negative charge.[21][26] Software packages can also rapidly calculate key descriptors relevant to ADME properties, such as:

-

cLogP: Calculated LogP, an estimate of lipophilicity.

-

tPSA (Topological Polar Surface Area): A predictor of membrane permeability.

-

Number of Hydrogen Bond Donors/Acceptors: Key factors in receptor binding.[7]

-

Number of Rotatable Bonds: An indicator of molecular flexibility.

Conclusion

This compound is a valuable building block whose utility is deeply rooted in its fundamental physicochemical properties. Its defined melting and boiling points, coupled with its reactivity, make it a reliable intermediate for chemical synthesis. For those in drug discovery and development, a thorough understanding of its solubility, lipophilicity, and ionization state is paramount. The experimental protocols and theoretical frameworks detailed in this guide provide a robust system for characterizing this and other novel compounds. By integrating empirical measurement with computational prediction, researchers can more effectively navigate the complex path of drug design, optimizing molecular properties to achieve desired biological outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 5744-40-1 | Benchchem [benchchem.com]

- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 1,3-dimethylpyrazole-5-carboxylate CAS#: 5744-40-1 [m.chemicalbook.com]

- 10. Ethyl 1,3-dimethylpyrazole-5-carboxylate | 5744-40-1 [chemicalbook.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. asianpubs.org [asianpubs.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. pharmatutor.org [pharmatutor.org]

- 16. bmglabtech.com [bmglabtech.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 25. eurasianjournals.com [eurasianjournals.com]

- 26. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 5744-40-1), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and quality control in research and development settings. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this pyrazole derivative.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol .[3] Its structure, featuring a substituted pyrazole ring, makes it a valuable building block in organic synthesis. Accurate spectroscopic characterization is the cornerstone of ensuring the material's quality and consistency for any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are detailed in Table 1. The interpretation is based on the analysis of related pyrazole derivatives and fundamental NMR principles.[4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 3H | -O-CH₂-CH ₃ |

| ~2.25 | Singlet | 3H | 3-CH ₃ |

| ~3.80 | Singlet | 3H | N-CH ₃ |

| ~4.30 | Quartet | 2H | -O-CH ₂-CH₃ |

| ~6.80 | Singlet | 1H | 4-H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and the electronic environment of the pyrazole ring. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Table 2 outlines the predicted chemical shifts for each carbon atom in this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-C H₃ |

| ~15.0 | 3-C H₃ |

| ~37.0 | N-C H₃ |

| ~60.0 | -O-C H₂-CH₃ |

| ~110.0 | C -4 |

| ~140.0 | C -5 |

| ~150.0 | C -3 |

| ~162.0 | C =O |

Note: These are estimated chemical shifts. Precise assignments would ideally be confirmed with two-dimensional NMR techniques like HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy [6]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, C-O bonds, C-H bonds, and the pyrazole ring vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1560 | Medium | C=N stretching (pyrazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Medium | C-N stretching |

Note: Predicted values are based on typical IR frequencies for the indicated functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., acetone or dichloromethane).

-

Place a drop of the solution or the neat liquid onto a salt plate (e.g., NaCl or KBr).

-

If a solvent was used, allow it to evaporate, leaving a thin film of the compound.

-

Place a second salt plate on top to create a uniform film.

-

-

Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 168.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 140 | [M - C₂H₄]⁺ |

| 123 | [M - OC₂H₅]⁺ |

| 95 | [M - COOC₂H₅]⁺ |

Note: The fragmentation pattern is a prediction and can be influenced by the ionization method used.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Temperature Program: Use a temperature gradient to ensure good separation and peak shape. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is a standard method.

-

Detection: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

-

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

To aid in the understanding of the molecular structure and its expected fragmentation, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The detailed analysis of NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers and scientists in the field. The provided information is essential for the accurate identification and quality assessment of this important chemical intermediate. For definitive spectral data, it is recommended to consult a comprehensive spectral database such as SpectraBase.[7]

References

"Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate solubility and stability"

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Foreword

This compound (CAS No. 5744-40-1) is a key heterocyclic building block in modern medicinal and agrochemical research.[1] Its pyrazole core is a feature of numerous biologically active molecules, making a thorough understanding of its fundamental physicochemical properties essential for researchers in drug discovery, process development, and formulation science.[2][3] This guide provides a comprehensive analysis of the solubility and stability of this compound, moving beyond mere data presentation to explain the underlying chemical principles and provide robust, field-tested protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently assess this molecule's behavior in their specific applications.

Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation. This compound is an ester derivative of a disubstituted pyrazole ring.[1] The presence of the ethyl ester functional group and the aromatic, nitrogen-containing pyrazole core dictates its chemical behavior.

The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This aromatic system confers significant general stability, though it can still participate in reactions like halogenation and nitration.[2] The ethyl ester group, conversely, introduces a site susceptible to chemical transformation, most notably hydrolysis.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5744-40-1 | [1][5][6] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][6][] |

| Molecular Weight | 168.19 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 40-42 °C | [8] |

| Boiling Point | 80 °C @ 1 mmHg; 258.8 °C @ 760 mmHg | [][8] |

| InChI Key | ZYSGPOXVDOROJU-UHFFFAOYSA-N | [1][6][] |

Note: The physical state (solid vs. liquid) at room temperature can be dependent on purity. The reported melting point range suggests it exists as a solid just below typical ambient temperatures.[1][8]

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that influences everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. The structure of this compound—containing both polar (ester, pyrazole nitrogens) and non-polar (methyl groups, ethyl chain) regions—suggests a versatile but not universal solubility profile.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict its solubility:

-

High Solubility Expected: In common polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can occur. Chlorinated solvents like Dichloromethane (DCM) should also be effective.

-

Moderate to High Solubility Expected: In non-polar esters and ethers like Ethyl Acetate and THF, due to the compatibility with the ethyl ester group.

-

Low Solubility Expected: In highly non-polar aliphatic solvents (e.g., Hexane, Heptane) and, critically, in aqueous media. The lack of easily ionizable groups and the presence of hydrophobic methyl substituents limit its miscibility with water.

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. The workflow below ensures accuracy and reproducibility.

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Protocol: Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity >95%)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Ethyl Acetate, Heptane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm PTFE or nylon syringe filters

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (See Section 4.0)

Methodology:

-

Preparation: Pre-set the orbital shaker to the desired temperature (e.g., 25 ± 1 °C).

-

Sample Addition: To a series of vials, add a precisely weighed amount of each solvent (e.g., 2 mL).

-

Compound Addition: Add an excess of the compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing equilibrium.

-

Equilibration: Seal the vials tightly and place them in the orbital shaker. Agitate at a constant speed for 24 to 48 hours. A 24-hour time point should be compared to a 48-hour time point to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).

-

Sample Collection: Remove vials and allow them to stand undisturbed for at least 1 hour to let solids settle.

-

Filtration: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Dilution & Analysis: Prepare an accurate dilution of the filtrate with a suitable mobile phase or solvent and quantify the concentration using a validated HPLC-UV method.

-

Calculation: Calculate the original concentration in the saturated solution, expressed in mg/mL or mol/L.

Table 2: Expected Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic, Aqueous | Very Low (< 1 mg/mL) | Limited H-bonding capacity, hydrophobic groups |

| Ethanol | Polar Protic, Organic | High (> 100 mg/mL) | H-bond acceptor, compatible with ester |

| Methanol | Polar Protic, Organic | High (> 100 mg/mL) | H-bond acceptor, compatible with ester |

| Acetone | Polar Aprotic | Very High (> 200 mg/mL) | Strong dipole interactions |

| DMSO | Polar Aprotic | Very High (> 200 mg/mL) | Strong dipole interactions, excellent solvent |

| Dichloromethane | Chlorinated | Very High (> 200 mg/mL) | Effective for moderately polar compounds |

| Ethyl Acetate | Ester | Very High (> 200 mg/mL) | "Like dissolves like" principle |

| Heptane | Non-polar Aliphatic | Very Low (< 1 mg/mL) | Compound is too polar for aliphatic solvents |

Stability Profile and Degradation Pathways

Assessing the stability of a molecule is paramount for determining its shelf-life, appropriate storage conditions, and potential liabilities in a formulation. The primary points of instability for this molecule are the ester linkage and, to a lesser extent, the pyrazole ring under harsh conditions.

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway under aqueous conditions is the hydrolysis of the ethyl ester to form 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and ethanol. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification): Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is generally a faster and irreversible process.

Caption: Primary Hydrolytic Degradation Pathway.

Experimental Design for Forced Degradation Studies

Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of a molecule. These studies are a cornerstone of pharmaceutical development.

References

- 1. This compound | 5744-40-1 | Benchchem [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. scbt.com [scbt.com]

- 6. This compound AldrichCPR 5744-40-1 [sigmaaldrich.com]

- 8. Ethyl 1,3-dimethylpyrazole-5-carboxylate CAS#: 5744-40-1 [m.chemicalbook.com]

A Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction: The Unseen Pillar of Modern Medicine

To the casual observer, the term "pyrazole" is likely unfamiliar. Yet, to the researchers, scientists, and drug development professionals who shape modern therapeutics, this five-membered aromatic heterocycle is a cornerstone of medicinal chemistry. Comprising three carbon atoms and two adjacent nitrogen atoms, the pyrazole ring is a privileged scaffold—a molecular framework that appears with remarkable frequency in successful drug molecules.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have enabled the development of a vast array of pharmaceuticals, from common analgesics to groundbreaking cancer therapies.[1][4][5]

This guide provides a comprehensive exploration of the discovery and history of pyrazole compounds. It eschews a simple chronological listing of events in favor of an in-depth analysis of the scientific causality, experimental logic, and pivotal moments that elevated pyrazole from a laboratory curiosity to an indispensable tool in the pharmacopoeia. We will delve into the foundational synthetic methodologies, trace the evolution of their application, and provide the technical insights necessary for today's researchers to build upon this rich chemical legacy.

Chapter 1: A Fortuitous Discovery in the Age of Synthetic Dyes

The story of pyrazole begins not with a targeted search for a new medicine, but as an unexpected outcome of 19th-century organic chemistry research. The era was dominated by the vibrant world of synthetic dyes, and chemists were engrossed in exploring the reactions of novel industrial chemicals.

Ludwig Knorr and the Quest for Quinine Alternatives

In the early 1880s, German chemist Ludwig Knorr, a student of the famed Emil Fischer, was investigating the synthesis of quinoline derivatives.[6] His goal was to create a synthetic version of quinine, the only effective anti-malarial and antipyretic agent at the time, which was expensive and subject to unreliable supply.

Working in his laboratory at the University of Erlangen, Knorr explored the reaction between ethyl acetoacetate and phenylhydrazine.[7][8] He anticipated that this condensation reaction would yield a quinoline-like structure. Instead, in 1883, he isolated a novel compound that did not possess the expected properties.[6][9][10][11] Through meticulous characterization, he determined he had created a derivative of a new heterocyclic system, which he named "pyrazole."[2][10][12][13] The specific compound he synthesized was 1-phenyl-3-methyl-5-pyrazolone.[8][14]

From Chemical Curiosity to Blockbuster Drug: The Birth of Antipyrine

While the initial pyrazole compound itself was not the quinine substitute Knorr sought, a simple methylation of his 1-phenyl-3-methyl-5-pyrazolone intermediate yielded a new substance with remarkable biological activity.[15][16][17] This new compound, which he named Antipyrine (also known as phenazone), proved to be a potent analgesic (pain reliever) and antipyretic (fever reducer).[9][15][16][18][19]

Patented in 1883, Antipyrine became one of the world's first mass-produced synthetic drugs and a global commercial success.[11][18] It offered a reliable and effective alternative to plant-derived medicines for treating pain and fever, marking a pivotal moment in the history of pharmaceuticals.[18][19] The discovery demonstrated that purely synthetic molecules, born from the flasks of chemists, could have profound therapeutic effects, paving the way for the modern pharmaceutical industry.

Chapter 2: The Foundational Synthesis: The Knorr Pyrazole Synthesis

The reaction that started it all, the Knorr pyrazole synthesis, remains a fundamental and widely used method for constructing the pyrazole ring.[20][21][22] Its robustness and versatility are a testament to the foundational principles of organic chemistry.

Causality Behind the Experimental Choices

The Knorr synthesis involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, such as a β-ketoester like ethyl acetoacetate.[8][20][21][23] The reaction is typically promoted by an acid catalyst.[20][21][24]

The rationale for these reactants is based on their inherent electronic properties:

-

1,3-Dicarbonyl Compound: This molecule possesses two electrophilic carbonyl carbons separated by a methylene group. This arrangement is crucial for the sequential formation of the five-membered ring.

-

Hydrazine: Hydrazine contains two nucleophilic nitrogen atoms. The terminal nitrogen is generally more nucleophilic and initiates the reaction.

Detailed Step-by-Step Methodology (Classical Knorr Synthesis)

The following protocol is based on the principles of Knorr's original 1883 publication.[8]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Reaction vessel suitable for heating

-

Glacial acetic acid (as catalyst, a modern improvement for efficiency)[23]

Procedure:

-

Reactant Charging: In a reaction vessel, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate.[14]

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the initial condensation.[23]

-

Initial Condensation (Hydrazone Formation): The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of ethyl acetoacetate (preferentially the more reactive ketone carbonyl). This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.[14][23]

-

Cyclization and Dehydration: The reaction mixture is heated. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This cyclization step is followed by the elimination of an ethanol molecule, forming the stable pyrazolone ring.[14][23]

-

Isolation and Purification: Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, often solidifies and can be collected.[8] For high purity, recrystallization from a suitable solvent such as ethanol is employed.

Mechanistic Diagram and Key Considerations

The mechanism of the Knorr synthesis is a classic example of condensation chemistry.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Trustworthiness through Self-Validation: A key challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to the formation of two different regioisomers.[22][25] The reaction's outcome is governed by the relative reactivity of the two carbonyl groups. Modern analytical techniques like NMR spectroscopy are essential to validate the structure of the resulting pyrazole and confirm the regioselectivity of the synthesis.

Chapter 3: The Evolution of Pyrazole's Role in Medicine

The initial success of Antipyrine sparked immense interest in pyrazole chemistry, leading to the synthesis and evaluation of countless derivatives. This exploration cemented the pyrazole scaffold as a "privileged structure" in medicinal chemistry.

From Analgesics to Anti-Inflammatories

For decades following its discovery, the primary therapeutic application of pyrazoles remained in analgesia and fever reduction. However, a deeper understanding of their mechanism of action revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of inflammation and pain.[9][15] This insight laid the groundwork for developing more sophisticated anti-inflammatory drugs.

The COX-2 Revolution: Celecoxib

A major breakthrough occurred in the 1990s with the development of selective COX-2 inhibitors. Scientists discovered two isoforms of the COX enzyme: COX-1, which is involved in protecting the stomach lining, and COX-2, which is primarily induced during inflammation. The non-steroidal anti-inflammatory drugs (NSAIDs) of the time, like ibuprofen and naproxen, inhibited both isoforms, leading to gastrointestinal side effects.

The goal was to design a drug that selectively inhibited COX-2, thus reducing inflammation without harming the stomach. This quest culminated in the synthesis of Celecoxib (marketed as Celebrex), a pyrazole-containing compound. Its structure was expertly designed to fit into the active site of the COX-2 enzyme while being too bulky to fit into the COX-1 active site. Launched in 1998, Celecoxib became a blockbuster drug, validating the privileged nature of the pyrazole scaffold in modern drug design.

Caption: Selective inhibition of COX-2 by pyrazole drugs.

Diversification into New Therapeutic Areas

The success of Celecoxib spurred further research, revealing the incredible versatility of the pyrazole core. Today, pyrazole derivatives are found in a wide range of FDA-approved drugs treating a multitude of conditions.[1][5][26]

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |

| Sildenafil | Viagra | Erectile Dysfunction | PDE5 Inhibitor |

| Rimonabant | Acomplia | Anti-obesity (withdrawn) | Cannabinoid Receptor Antagonist |

| Stanozolol | Winstrol | Anabolic Steroid | Androgen Receptor Agonist |

| Asciminib | Scemblix | Oncology (Leukemia) | Allosteric BCR-ABL1 Inhibitor[1] |

| Pralsetinib | Gavreto | Oncology (Lung/Thyroid Cancer) | RET Receptor Tyrosine Kinase Inhibitor[1] |

| Berotralstat | Orladeyo | Hereditary Angioedema | Plasma Kallikrein Inhibitor[1] |

This diversification highlights the ability of the pyrazole scaffold to be chemically modified to interact with a wide variety of biological targets, including enzymes, receptors, and kinases.[4][27]

Conclusion: A Legacy of Innovation and a Future of Possibilities

From its accidental discovery in a 19th-century German laboratory to its central role in 21st-century blockbuster drugs, the history of pyrazole is a compelling narrative of scientific inquiry, serendipity, and rational design. The initial synthesis by Ludwig Knorr not only yielded one of the first synthetic medicines but also provided chemists with a robust and versatile method for creating a scaffold of immense therapeutic potential.[8][10]

For today's researchers, this history offers profound insights. It underscores the importance of fundamental synthetic chemistry and the value of exploring unexpected results. The evolution from Antipyrine to Celecoxib and beyond demonstrates how a deep mechanistic understanding of both chemistry and biology can transform medicine. As new synthetic methodologies like microwave-assisted synthesis and flow chemistry are applied to this venerable heterocycle, the legacy of pyrazole is set to continue, promising new therapies for the most challenging diseases of our time.[2][5]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Phenazone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 14. books.rsc.org [books.rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. brainly.in [brainly.in]

- 18. nbinno.com [nbinno.com]

- 19. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 20. jk-sci.com [jk-sci.com]

- 21. name-reaction.com [name-reaction.com]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemhelpasap.com [chemhelpasap.com]

- 24. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 25. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 26. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 27. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on Pyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery and Materials Science

Introduction: The Privileged Scaffold and the Power of In Silico Investigation

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] This has led to the development of numerous successful drugs. The versatility of the pyrazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.[5][6]

In the modern era of scientific research, theoretical and computational chemistry have become indispensable tools for accelerating the discovery and optimization of novel pyrazole derivatives.[7] These in silico methods provide profound insights into the molecular behavior, electronic structure, and interaction of these compounds with biological targets, offering a cost-effective and efficient alternative to traditional experimental approaches.[7][8] This technical guide provides a comprehensive overview of the core theoretical methodologies employed in the study of pyrazole derivatives, complete with detailed protocols and expert insights to empower researchers in their scientific endeavors.

Core Theoretical Methodologies: A Multi-faceted Approach

The computational investigation of pyrazole derivatives typically involves a multi-layered approach, starting from the quantum mechanical level to understand the intrinsic properties of the molecule and extending to the simulation of its behavior in complex biological systems. The primary methodologies include:

-

Quantum Chemical Calculations: These methods, rooted in the fundamental laws of quantum mechanics, are used to predict the electronic structure, molecular geometries, vibrational frequencies, and other properties of pyrazole derivatives.[9][10]

-

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand), such as a pyrazole derivative, when bound to a larger molecule, typically a protein receptor.[11][12]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes, stability, and interactions of pyrazole derivatives within a biological environment over time.[7][13]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural or property descriptors of compounds with their biological activities, enabling the prediction of the activity of novel molecules.[5][14]

The interplay of these methods provides a powerful workflow for the rational design of novel pyrazole derivatives with desired properties.

Caption: Interconnected workflow of theoretical methods for pyrazole derivative research.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of pyrazole derivatives.[7][15] These calculations provide valuable insights into molecular stability, reactivity, and spectroscopic properties.

Key Applications of Quantum Chemical Calculations:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of a pyrazole derivative.[16]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity.[16][17]

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites prone to interaction.[17]

-

Calculation of Molecular Descriptors: Quantum mechanics can be used to calculate a wide range of descriptors (e.g., dipole moment, polarizability) that are essential for QSAR studies.[18]

Data Presentation: Quantum Chemical Properties of a Sample Pyrazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -5.907 eV | Electron-donating ability[16] |

| LUMO Energy | -1.449 eV | Electron-accepting ability[16] |

| HOMO-LUMO Gap (ΔE) | 4.458 eV | Chemical reactivity and stability[16] |

| Dipole Moment | 3.5 D | Polarity and solubility |

| Total Energy | -567.8 Hartree | Molecular stability |

Experimental Protocol: DFT Calculation of a Pyrazole Derivative using Gaussian

This protocol outlines the general steps for performing a geometry optimization and frequency calculation for a pyrazole derivative using the Gaussian software package.[9]

-

Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular builder like GaussView.

-

Input File Generation:

-

Select the calculation type: Opt+Freq (Optimization and Frequency).

-

Choose the method: DFT and the functional B3LYP.[15]

-

Select the basis set: 6-31G(d,p) is a commonly used basis set for organic molecules.[15]

-

Specify the charge and multiplicity of the molecule.

-

Save the input file (e.g., pyrazole_derivative.com).

-

-

Running the Calculation: Submit the input file to the Gaussian program.

-

Analysis of Results:

-

Open the output file (.log or .out) in GaussView.

-

Verify that the optimization has converged (look for "Optimization completed").

-

Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

-

Visualize the optimized geometry, HOMO/LUMO orbitals, and MEP map.

-

Extract the calculated energies and other properties from the output file.

-

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand to a protein target.[2][5] This is a crucial step in structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action.

Causality Behind Experimental Choices in Molecular Docking:

The choice of docking software, scoring function, and search algorithm is critical for obtaining reliable results. Software like AutoDock Vina is widely used due to its accuracy and computational efficiency.[19] The selection of the protein target's crystal structure is paramount; a high-resolution structure with a co-crystallized ligand provides a more accurate representation of the binding site.

Caption: A streamlined workflow for performing molecular docking simulations.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for docking a pyrazole derivative to a protein target using AutoDock Vina.[20][21]

-

Preparation of the Receptor (Protein):

-

Download the protein structure from the Protein Data Bank (PDB).

-

Remove water molecules and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.[21]

-

Save the prepared protein in .pdbqt format.

-

-

Preparation of the Ligand (Pyrazole Derivative):

-

Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure.

-

Minimize the energy of the ligand using a force field (e.g., in Avogadro).

-

Save the ligand in .pdb or .mol2 format.

-

Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds, then save as a .pdbqt file.

-

-

Grid Box Generation:

-

Define the search space (grid box) around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.[20]

-

-

Configuration File:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the grid box.[22]

-

-

Running AutoDock Vina:

-

Execute the Vina program from the command line, providing the configuration file as input.

-

-

Analysis of Docking Results:

-

The output file will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

-

Visualize the protein-ligand complex in a molecular visualization tool like PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the protein-ligand complex and the nature of their interactions over time.[7][23]

Insights from MD Simulations:

-

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time indicates the stability of the complex.[13]

-

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding.[23]

-

Interaction Analysis: MD trajectories can be analyzed to determine the persistence of hydrogen bonds and other key interactions throughout the simulation.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

This protocol outlines the key steps for running an MD simulation of a protein-pyrazole derivative complex using GROMACS.[24][25][26]

-

System Preparation:

-

Start with the best-docked pose from the molecular docking study.

-

Generate the topology and parameter files for the protein using a force field like CHARMM36.

-

Generate the topology and parameter files for the pyrazole derivative ligand, which may require using a server like CGenFF.[26]

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the protein-ligand complex with water molecules.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration (constant number of particles, volume, and temperature) to stabilize the temperature.

-

NPT equilibration (constant number of particles, pressure, and temperature) to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).[13]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate RMSD, RMSF, hydrogen bonds, and other properties.

-

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[27][28] This allows for the prediction of the activity of new, unsynthesized pyrazole derivatives.

Key Steps in QSAR Modeling:

-

Data Set Collection: Gather a set of pyrazole derivatives with experimentally determined biological activities.

-

Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound.

-

Model Building: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a QSAR model.[28]

-

Model Validation: Validate the predictive power of the model using internal and external validation techniques.

Data Presentation: Example QSAR Equation

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * HBD + 3.4

-

pIC50: The negative logarithm of the half-maximal inhibitory concentration.

-

LogP: The logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

-

MW: Molecular weight.

-

HBD: Number of hydrogen bond donors.

This equation suggests that higher lipophilicity and more hydrogen bond donors contribute positively to the biological activity, while a larger molecular weight has a negative impact.

Conclusion and Future Directions

Theoretical calculations have revolutionized the study of pyrazole derivatives, providing a powerful and efficient means to understand their properties and design novel compounds with enhanced therapeutic or material properties.[7] The integration of quantum chemical calculations, molecular docking, MD simulations, and QSAR modeling offers a comprehensive in silico pipeline for modern drug discovery and materials science.

Future advancements in this field will likely involve the integration of artificial intelligence and machine learning to develop more accurate predictive models and accelerate the design of new pyrazole derivatives with tailored properties.[7][26] As computational power continues to increase, these theoretical approaches will become even more integral to the scientific discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrpr.com [ijrpr.com]

- 6. ijcrt.org [ijcrt.org]

- 7. eurasianjournals.com [eurasianjournals.com]

- 8. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ritme.com [ritme.com]

- 10. studyguides.com [studyguides.com]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method | Semantic Scholar [semanticscholar.org]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. eagonlab.github.io [eagonlab.github.io]

- 23. researchgate.net [researchgate.net]

- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 25. GROMACS Tutorials [mdtutorials.com]

- 26. bioinformaticsreview.com [bioinformaticsreview.com]

- 27. eu-opensci.org [eu-opensci.org]

- 28. researchgate.net [researchgate.net]

"electronic properties of substituted pyrazoles"

An In-depth Technical Guide to the Electronic Properties of Substituted Pyrazoles